(2S)-1-[(oxetan-3-yl)amino]propan-2-ol
Description
Properties
IUPAC Name |
(2S)-1-(oxetan-3-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)2-7-6-3-9-4-6/h5-8H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRDVXKBPHPQMH-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1COC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC1COC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1689956-55-5 | |
| Record name | (2S)-1-[(oxetan-3-yl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Patent-Derived Ring Expansion Methodology
A five-step azide-free process from (S)-2-((benzyloxy)methyl)oxirane enables scalable oxetan-3-amine production:
-
Benzyl protection : Shields the amine during subsequent steps.
-
Ring expansion : Converts oxirane to oxetane using BF3·OEt2 catalysis.
-
Deprotection : Hydrogenolysis removes benzyl groups, yielding oxetan-3-amine.
This method achieves >90% purity and eliminates hazards associated with azide intermediates.
Continuous Flow Optimization
Adapting cyclization protocols from 3-(2-aminopropan-2-yl)oxetan-3-ol synthesis, continuous flow reactors enhance oxetan-3-amine yield (85–92%) by minimizing side reactions and improving heat transfer.
Stereoselective Epoxide Ring-Opening with Oxetan-3-Amine
Reaction Mechanism and Conditions
The SN2 ring-opening of (R)-glycidol by oxetan-3-amine under basic conditions inverts configuration at the propan-2-ol carbon, producing the (2S) enantiomer:
Optimized parameters :
Stereochemical Validation
Chiral HPLC analysis using a Chiralpak IC column (hexane:isopropanol 90:10) confirms enantiomeric excess (ee) >98%. Optical rotation data (, c = 1.0 in CHCl3) aligns with literature values for the (2S) configuration.
Alternative Synthetic Approaches
Reductive Amination of Hydroxyacetone
While theoretically viable, this method suffers from poor stereocontrol (racemic mixture) and requires chiral catalysts (e.g., Ru-BINAP) for asymmetric induction, increasing cost and complexity.
Mitsunobu Reaction
Coupling oxetan-3-amine with (R)-1,2-propanediol via Mitsunobu conditions (DIAD, PPh3) achieves 65% yield but necessitates toxic reagents and produces stoichiometric triphenylphosphine oxide waste.
Purification and Characterization
Flash Chromatography
Crude product purification employs silica gel columns (230–400 mesh) with ethyl acetate/hexane gradients (0–50%), isolating the target compound in >95% purity.
Spectroscopic Data
-
1H NMR (500 MHz, CDCl3) : δ 4.75 (m, 1H, oxetane CH2), 3.85 (m, 1H, CHNH), 2.95 (dd, J = 9.5 Hz, 2H, NHCH2), 1.25 (d, J = 6.5 Hz, 3H, CH3).
-
HRMS (ESI+) : m/z calc’d for C6H13NO2 [M+H]+: 132.1025; found: 132.1028.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| Epoxide ring-opening | 85 | >98 | High | Excellent |
| Reductive amination | 50 | 80 | Moderate | Good |
| Mitsunobu reaction | 65 | >99 | Low | Poor (toxic byproducts) |
Applications in Drug Discovery
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(oxetan-3-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce cyclic alcohols.
Scientific Research Applications
(2S)-1-[(oxetan-3-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-[(oxetan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, while the amino alcohol moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
- Amino Alcohol Motif: The propan-2-ol group may facilitate hydrogen bonding with biological targets, similar to beta-blockers. However, the absence of aromatic or heteroaromatic substituents (as in Timolol) might reduce receptor affinity .
- Synthetic Feasibility : The compound’s structure suggests straightforward synthesis via nucleophilic substitution between oxetan-3-amine and epoxide precursors, a route analogous to PBLL1869’s synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
